Hygrolidin is a 16-membered macrolide antibiotic first isolated from the bacterium Streptomyces hygroscopicus D1166. [, ] It belongs to a family of structurally related compounds known as plecomacrolides, which also includes bafilomycins, concanamycins, and setamycin. [, , ] Hygrolidin exhibits a distinct activity profile, primarily recognized for its antifungal properties, particularly against Valsa ceratosperma, the causal agent of apple canker disease. []
Hygrolidin is a macrolide antibiotic that belongs to a class of compounds known for their potent biological activities, particularly as inhibitors of vacuolar adenosine triphosphatases. This compound has garnered attention due to its unique structure and potential applications in medicine, especially in antifungal and cytotoxic therapies.
Hygrolidin is derived from natural sources, specifically from the fermentation of certain Streptomyces species. This genus is well-known for producing a variety of bioactive secondary metabolites, including antibiotics and antifungal agents. The specific strain involved in the production of hygrolidin is often identified through genome mining techniques that prioritize strains based on their biosynthetic gene clusters.
Hygrolidin is classified as a macrolide antibiotic, which are characterized by their large lactone rings. It is structurally related to other polyketides and shares similarities with compounds like bafilomycin, which also exhibit significant biological activity.
The total synthesis of hygrolidin has been achieved through various synthetic routes. One notable approach involves the use of complex organic reactions that mimic the natural biosynthetic pathways. The synthesis typically includes:
Technical details include the use of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the structure and purity of synthesized hygrolidin.
Hygrolidin features a complex molecular structure characterized by a 16-membered lactone ring with multiple double bonds and functional groups that contribute to its biological activity. The structural formula can be represented as follows:
Data obtained from spectroscopic analyses reveal specific configurations around double bonds, which are crucial for its mechanism of action.
Hygrolidin undergoes several chemical reactions that are essential for its biological activity:
Technical details regarding these reactions often involve conditions such as temperature, pH, and catalysts that influence yield and selectivity.
The mechanism through which hygrolidin exerts its effects primarily involves the inhibition of vacuolar adenosine triphosphatases. This enzyme inhibition disrupts ion transport across cellular membranes, leading to:
Data from pharmacological studies indicate that hygrolidin's potency varies among different cell types, suggesting a targeted mechanism that could be exploited for therapeutic purposes.
Relevant analyses often include thermal stability assessments and solubility tests that inform formulation development for pharmaceutical applications.
Hygrolidin has significant potential applications in various fields:
Hygrolidin is a 16-membered macrolide antibiotic belonging to the plecomacrolide class of polyketides. It features a complex macrocyclic structure with a conjugated tetraene system, a tetrahydropyran ring, and a fumarate ester moiety (Fig. 1). Chemically, it is designated as a macrolide, α,β-unsaturated monocarboxylic acid, and cyclic hemiketal [4]. Hygrolidin is classified within the hygrolide subfamily, which comprises nearly 50 known members produced by Actinobacteria. This subfamily includes structurally related compounds like bafilomycins and hygrobafilomycins, all sharing the signature 16-membered macrolactone ring with two conjugated diene units [3] [8]. Hygrolides are distinguished from 18-membered plecomacrolides (e.g., concanamycins) by ring size and functionalization patterns.
Key structural attributes:
Hygrolidin was first isolated in the early 1980s from the Gram-positive bacterium Streptomyces hygroscopicus strain D-1166 [1] [4]. This soil-dwelling actinomycete is taxonomically characterized by its filamentous growth and ability to produce diverse secondary metabolites. The discovery of hygrolidin emerged during screens for antifungal agents, where it demonstrated potent activity against the plant pathogen Valsa ceratosperma [1]. Subsequent research revealed its broader bioactivities, including antitumor and antiparasitic properties. The strain D-1166 remains the primary documented producer, though genomic analyses suggest potential orthologous biosynthetic gene clusters (BGCs) in other Streptomyces species and rare actinomycetes [3] [8].
Hygrolidin shares a conserved polyketide backbone with bafilomycins, characterized by:
However, hygrolidin diverges through distinct tailoring modifications:
Table 1: Structural Comparison of Hygrolidin and Key Plecomacrolides
Feature | Hygrolidin | Bafilomycin A₁ | Hygrobafilomycin |
---|---|---|---|
Macrolactone size | 16-membered | 16-membered | 16-membered |
Fumarate moiety | Yes (C-4 position) | No | Variable |
C5N unit | No | Yes (Bafilomycin B₁) | No |
Characteristic groups | Tetraene, hemiketal | Tetraene, hemiketal | 2-C methyl, 23-C isopropyl |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7